molecular formula C9H13N3O3S B6461868 methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate CAS No. 2549023-61-0

methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate

Cat. No.: B6461868
CAS No.: 2549023-61-0
M. Wt: 243.29 g/mol
InChI Key: SUHXAAHZTPUQBQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-haloketone under basic conditions to form the thiazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Carbamoylation: The carbamoyl group is introduced by reacting the thiazole derivative with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbamoyl group using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, alcohols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate:

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole and 4-methylthiazole.

    Carbamoyl Derivatives: Compounds with carbamoyl groups, such as urea and carbamates.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4(2)11-8(13)6-5(10)7(16-12-6)9(14)15-3/h4H,10H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXAAHZTPUQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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